molecular formula C19H17NO4S B8448236 N-(2-naphthylsulfonyl)-D-phenylalanine

N-(2-naphthylsulfonyl)-D-phenylalanine

Cat. No.: B8448236
M. Wt: 355.4 g/mol
InChI Key: RRSYAACXBJFWRS-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthylsulfonyl)-D-phenylalanine is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m1/s1

InChI Key

RRSYAACXBJFWRS-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7.6 mmol (1.71 g) of 2-naphthylsulphonyl chloride in 10 ml of dichloro-methane and a solution of 7.9 mmol (0.32 g) of sodium hydroxide in 10 ml of water are added slowly in succession to 7.6 mmol (1.25 g) of phenylalanine and 7.6 mmol (0.3 g) of sodium hydroxide in 10 ml of water. The reaction mixture is stirred for 1 hour at room temperature. After decanting, the aqueous phase is washed with dichloromethane and rendered acidic to pH=2 with a dilute hydrochloric acid solution. After extraction with dichloromethane, the organic phase is dried over sodium sulphate and concentrated to yield the expected product.
Quantity
1.71 g
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reactant
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0.32 g
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1.25 g
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0.3 g
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10 mL
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10 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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NC(Cc1ccccc1)C(=O)O
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